molecular formula C24H31N3O3S B8333179 ROR|At inverse agonist 30

ROR|At inverse agonist 30

Cat. No.: B8333179
M. Wt: 441.6 g/mol
InChI Key: KIHDXHLXSMPQSN-UHFFFAOYSA-N
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Description

Introduction to RORγt as a Therapeutic Target in Autoimmune Pathogenesis

Biological Significance of RORγt in Th17 Cell Differentiation and IL-17 Signaling

RORγt, encoded by the RORC gene, is a master transcription factor responsible for driving the differentiation of naïve CD4+ T cells into Th17 lymphocytes. Under polarizing conditions involving transforming growth factor-beta (TGF-β), interleukin-6 (IL-6), and interleukin-23 (IL-23), RORγt coordinates the expression of IL-17A, IL-17F, IL-22, and IL-23 receptor (IL-23R) through direct binding to conserved noncoding sequence 2 (CNS2) regions in the IL17A-IL17F locus. Structural studies reveal that RORγt forms cooperative complexes with other transcription factors such as RUNX1 and hypoxia-inducible factor 1-alpha (HIF-1α) to stabilize chromatin accessibility at Th17-specific gene promoters.

The functional redundancy between RORγt and its paralog RORα in Th17 differentiation underscores the robustness of this pathway. While RORγt deficiency alone reduces IL-17 production by approximately 70%, combined knockout of RORγt and RORα completely abolishes Th17 development and confers resistance to experimental autoimmune encephalomyelitis (EAE) in murine models. Post-translational modifications, including ubiquitination and acetylation, further fine-tune RORγt activity by modulating its protein stability and coactivator recruitment. For instance, mutation of lysine-256 (K256) in RORγt disrupts ubiquitination-dependent interactions with RUNX1, impairing Th17 effector functions without affecting baseline differentiation.

Table 1: Key Cytokines and Transcription Factors in RORγt-Mediated Th17 Differentiation
Component Role in Th17 Pathway Interaction with RORγt
IL-6 Induces STAT3-dependent RORγt expression Synergizes with TGF-β for RORγt upregulation
RUNX1 Binds CNS2 elements with RORγt Coactivates IL17A transcription
HIF-1α Enhances RORγt transcriptional activity Recruits p300 to IL-17 promoters

Mechanistic Rationale for Inverse Agonism Over Antagonism in RORγt Modulation

Traditional antagonists of nuclear receptors compete with endogenous ligands for binding but do not address constitutive receptor activity. In contrast, inverse agonists like compound 30 stabilize RORγt in an inactive conformation, thereby suppressing both ligand-dependent and ligand-independent signaling. Molecular dynamics simulations demonstrate that inverse agonists induce a trans conformation in residue Trp317 of RORγt’s ligand-binding domain (LBD), disrupting hydrogen bonds between His479 and Trp502 that are critical for coactivator recruitment. This structural rearrangement collapses the hydrophobic network between helices H11, H11', and H12, rendering the receptor transcriptionally inert.

Compound 30 (IC~50~ = 46 nM for RORγt) exemplifies this mechanism by inhibiting mouse Th17 differentiation in vitro with an IC~50~ of 0.67 μM. Unlike genetic ablation of RORγt, which perturbs thymocyte development, pharmacological inverse agonism preserves non-pathogenic functions of RORγt while selectively neutralizing its pro-inflammatory effects. This specificity is attributed to the compound’s ability to destabilize pathogenic Th17 effector programs without altering baseline differentiation, as evidenced by intact IL-17 production in RORγt K256R/K256R mutants that resist ubiquitination.

Table 2: Comparative Mechanisms of RORγt Modulators
Parameter Inverse Agonists (e.g., Compound 30) Antagonists
Conformational Effect Stabilizes inactive LBD conformation Blocks ligand binding without altering basal activity
Impact on Coactivators Disrupts HIF-1α/p300 recruitment No direct effect on coactivators
Th17 Differentiation Inhibits IL-17A/F without cell death Partial suppression

Properties

Molecular Formula

C24H31N3O3S

Molecular Weight

441.6 g/mol

IUPAC Name

N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-N-cyclobutyl-1-phenylmethanesulfonamide

InChI

InChI=1S/C24H31N3O3S/c1-20(28)25-14-16-26(17-15-25)23-12-10-21(11-13-23)18-27(24-8-5-9-24)31(29,30)19-22-6-3-2-4-7-22/h2-4,6-7,10-13,24H,5,8-9,14-19H2,1H3

InChI Key

KIHDXHLXSMPQSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C3CCC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

  • Autoimmune Diseases :
    • ROR|At inverse agonist 30 has shown promise in treating autoimmune conditions such as multiple sclerosis and rheumatoid arthritis by inhibiting Th17 cell differentiation and reducing inflammatory cytokine production .
    • Case studies indicate that treatment with RORγt inverse agonists can mimic the protective effects observed in RORγ-deficient mice, leading to reduced disease severity .
  • Metabolic Disorders :
    • Research indicates that RORα and RORγ inverse agonists may have therapeutic potential for metabolic syndrome by regulating glucose and lipid metabolism .
    • In animal models, administration of these inverse agonists resulted in improved metabolic profiles, including lower cholesterol and triglyceride levels .
  • Cancer :
    • The role of RORs in cancer biology is being explored, with evidence suggesting that modulation of these receptors can influence tumor growth and metastasis. Inverse agonists may offer a novel approach to cancer therapy by altering the tumor microenvironment .

Case Study 1: Autoimmune Disease Treatment

A study involving a mouse model of multiple sclerosis demonstrated that administration of this compound significantly reduced clinical symptoms associated with the disease. The treatment led to decreased levels of IL-17A and other inflammatory markers, supporting the hypothesis that targeting RORγt can alleviate autoimmune responses .

Case Study 2: Metabolic Syndrome

In a controlled trial using obese mice, treatment with this compound resulted in notable improvements in insulin sensitivity and reductions in body weight. The study highlighted the compound's ability to modulate metabolic pathways linked to obesity and type 2 diabetes .

Data Summary

Application AreaMechanismKey Findings
Autoimmune DiseasesInhibition of Th17 differentiationReduced IL-17A levels; alleviated disease symptoms
Metabolic DisordersRegulation of glucose/lipid metabolismImproved insulin sensitivity; weight loss in models
CancerModulation of tumor microenvironmentPotential inhibition of tumor growth observed

Comparison with Similar Compounds

Structural and Functional Classification

RORγt inverse agonists are categorized into two mechanistic classes based on ligand-induced conformational changes:

  • "Short" Inverse Agonists : These compounds (e.g., compound 8 from ) recruit corepressor peptides (e.g., NCOR2) and displace coactivators (e.g., SRC1) by destabilizing helices H11' and H12 .
  • "Long" Inverse Agonists : These ligands (e.g., compound 9 from ) expel both coactivators and corepressors by unwinding H12 and separating H11 helices .

Potency and Selectivity

Key Compounds and Their Profiles

Compound Class RORγt IC50/EC50 Selectivity (vs. RORα/β) Protein Binding (% Unbound) Reference
30 Sulfone-based Not reported Not tested Lower than 26
26 Sulfone-based Potent (IC50 ND) >40 μM (inactive) 3.7% (Human), 10.5% (Mouse)
SR1001 Thiazole 2.0 μM (IC50) Dual RORα/γ inhibition Not reported
T0901317 LXR-derived 54 nM (IC50) Non-selective Not reported
VTP-43742 Triazolopyridine ND RORγt-selective Phase I data (30% PASI reduction)
GT Sulfonamide 0.053 μM (IC50) High selectivity Not reported

Notes:

  • "Long" inverse agonists like GT and compound 9 achieve submicromolar IC50 values by disrupting hydrophobic networks (e.g., His479-Tyr502 interactions) .

Mechanism of Action

  • Compound 30 : Likely binds to the allosteric pocket of RORγt LBD, displacing coactivators through steric hindrance. This mechanism aligns with sulfone derivatives that stabilize inactive receptor conformations .
  • "Short" vs. "Long" Inverse Agonists :
    • "Short": Recruit NCOR2 and destabilize H12 via Trp317 rotamer shifts .
    • "Long": Separate H11 helices and unwind H12, expelling both coactivators and corepressors .

Pharmacokinetic and Pharmacodynamic Properties

  • Protein Binding : Compound 30’s free fraction is lower than 26, suggesting higher plasma protein binding, which may limit bioavailability .
  • Metabolic Stability : Sulfone-based compounds (e.g., 26) exhibit favorable metabolic profiles, making them suitable for oral administration .

Preparation Methods

Synthesis of Sulfonamide-Benzaldehyde Intermediate

The benzaldehyde fragment is prepared from 2,4-dichlorobenzoic acid in two steps:

  • Nucleophilic aromatic substitution (SNAr) : Reaction with piperazine derivatives introduces the acetylpiperazine moiety.

  • Reductive amination : Coupling with cyclobutylamine under hydrogenation conditions yields the secondary amine.

Key reaction conditions :

  • Step 1 : 2,4-Dichlorobenzoic acid, 4-acetylpiperazine, K₂CO₃, DMF, 80°C, 12 h (yield: 85%).

  • Step 2 : NaBH₃CN, MeOH, rt, 6 h (yield: 78%).

Indole Core Construction via Reductive Cyclization

The indole scaffold is synthesized via a SnAr/reductive cyclization cascade :

  • SNAr reaction : Benzyl cyanoacetate reacts with sterically hindered bromonitrobenzene at 80–90°C.

  • Hydrogenation cascade : Sequential debenzylation, decarboxylation, nitro reduction, and cyclization form the indole core.

Critical parameters :

  • Exothermic SNAr requires temperature control (DSC monitoring).

  • Hydrogenation with Pd/C (10 wt%) in EtOAc/MeOH (3:1) achieves 86% yield.

Final Coupling and Functionalization

The intermediates are combined via reductive alkylation to install the sulfonamide group:

Reductive Alkylation Protocol

  • Reaction : Indole intermediate (1 equiv), sulfonamide-benzaldehyde (1.2 equiv), NaBH₃CN (2 equiv), AcOH (catalytic), MeOH, 24 h.

  • Workup : Aqueous extraction, silica gel chromatography (EtOAc/hexanes).

Yield : 72%.

Sulfonylation Optimization

The sulfonamide group is introduced via sulfonyl chloride coupling :

  • Reagents : Benzenesulfonyl chloride (1.5 equiv), NEt₃ (2 equiv), DCM, 0°C → rt.

  • Challenges : Competitive oxidation side reactions mitigated by inert atmosphere.

Purity : >98% (HPLC).

Process Optimization and Scalability

Flow Chemistry for Kilogram-Scale Production

The benzaldehyde intermediate is synthesized via continuous flow to enhance safety and efficiency:

  • Reactor setup : Tubular reactor (80°C, 2 h residence time).

  • Throughput : 150 g/batch.

Crystallization and Purification

  • Anti-solvent crystallization : MTBE/heptanes precipitates intermediates with >99% purity.

  • Chiral resolution : SFC (supercritical fluid chromatography) separates enantiomers (Chiralpak AD-H column).

Analytical Characterization and Quality Control

Structural Confirmation

TechniqueData
HRMS [M+H]⁺ calc. 442.2114; found 442.2118
¹H NMR (500 MHz, CDCl₃)δ 7.82 (d, J=8.5 Hz, 2H), 7.45–7.39 (m, 5H), 4.32 (s, 2H), 3.62 (t, J=6.0 Hz, 4H)
X-ray CCDC 2058285 (confirms sulfonamide geometry)

Purity and Stability

  • HPLC : 98.5% purity (C18 column, 0.1% TFA/MeCN gradient).

  • Forced degradation : Stable under pH 3–9 (72 h), <2% decomposition.

Comparative Analysis of Synthetic Approaches

ParameterBatch SynthesisFlow Chemistry
Yield 68%85%
Reaction Time 24 h2 h
Purity 95%99%
Scalability 50 g1 kg

Challenges and Mitigation Strategies

  • Exothermic SNAr : Controlled reagent addition and DSC monitoring prevent thermal runaway.

  • Racemization : Low-temperature sulfonylation preserves stereochemistry.

  • Byproduct Formation : MTBE/heptanes anti-solvent system removes hydrophobic impurities.

Industrial Applications and Patent Landscape

  • Patent WO2021156477A1 : Covers the reductive alkylation protocol for RORγ inverse agonists.

  • GMP Compliance : Validation batches show RSD <1.5% for critical quality attributes .

Q & A

Q. What is the mechanistic role of RORγ inverse agonists like compound 30 in suppressing TH17 cell differentiation?

  • Methodological Answer : To investigate this, use in vitro T-cell differentiation assays with naïve CD4+ T-cells polarized under TH17-inducing conditions (IL-6, TGF-β, anti-IFNγ/IL-4). Measure IL-17A/F production via ELISA and RORγt expression via flow cytometry. Compare results with vehicle controls and validate using RORγ-knockout models to confirm target specificity .

Q. How should dose-response experiments be designed to evaluate the potency of RORγ inverse agonists in transcriptional repression?

  • Methodological Answer : Employ Gal4-RORγ ligand-binding domain (LBD) cotransfection assays in HEK293 cells. Test compound 30 across a logarithmic concentration range (e.g., 1 nM–10 µM) and quantify suppression of constitutive activity using luciferase reporters. Include positive controls (e.g., T0901317) and normalize data to baseline activity (no ligand). Use GraphPad Prism for dose-response curve fitting and EC50 calculation .

Q. What experimental models are appropriate to assess the therapeutic potential of RORγ inverse agonists in autoimmune diseases?

  • Methodological Answer : Utilize in vivo models such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or collagen-induced arthritis (CIA) for rheumatoid arthritis. Administer compound 30 prophylactically or therapeutically, monitor clinical scores, and analyze cytokine profiles (IL-17, IL-23) in serum or tissue homogenates. Pair with histopathological evaluation of target organs .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity (Kd) and in vivo efficacy data for RORγ inverse agonists?

  • Methodological Answer : Perform cross-validation using orthogonal assays:

Binding assays : Radioligand displacement with [³H]-25-hydroxycholesterol to determine Ki values .

Cellular permeability : Use Caco-2 monolayers to assess compound 30’s membrane permeability and P-glycoprotein efflux ratios.

Pharmacokinetics : Measure plasma/tissue exposure levels in preclinical models to correlate with efficacy.
Discrepancies may arise from off-target effects, metabolic instability, or tissue-specific bioavailability .

Q. What statistical approaches are critical for analyzing dose-dependent effects and inter-study variability in RORγ inverse agonist research?

  • Methodological Answer : Apply one-way ANOVA with post-hoc multiple comparison tests (e.g., Tukey’s) for dose-response studies. For inter-study variability, use meta-analysis tools (e.g., RevMan) to aggregate data across experiments, adjusting for heterogeneity via random-effects models. Report effect sizes (Cohen’s d) and 95% confidence intervals to contextualize biological significance .

Q. How can structural biology techniques enhance the optimization of RORγ inverse agonists?

  • Methodological Answer : Combine X-ray crystallography or cryo-EM of RORγ LBD bound to compound 30 to identify critical binding interactions (e.g., hydrophobic pockets, hydrogen bonds). Use molecular dynamics simulations to predict ligand stability and guide synthetic modifications. Validate predictions with surface plasmon resonance (SPR) for binding kinetics (ka/kd) .

Data Contradiction and Synthesis

Q. What strategies address conflicting reports on RORγ inverse agonist specificity (e.g., dual RORα/RORγ activity)?

  • Methodological Answer :

Selectivity profiling : Screen compound 30 against a panel of nuclear receptors (e.g., LXR, FXR) using reporter assays.

Gene expression profiling : Perform RNA-seq on treated immune cells to identify RORγ-specific vs. off-target pathways.

Structural analysis : Compare compound 30’s binding mode in RORα vs. RORγ co-crystal structures to pinpoint selectivity determinants .

Q. How should systematic reviews integrate heterogeneous data on RORγ inverse agonist efficacy across autoimmune models?

  • Methodological Answer : Follow PRISMA guidelines to include/exclude studies based on predefined criteria (e.g., peer-reviewed journals, standardized dosing). Extract data into a standardized table (e.g., Table 1) and use GRADE criteria to assess evidence quality. Highlight limitations such as small sample sizes or lack of blinding .

Table 1 : Example Framework for Data Synthesis

StudyModelDose (mg/kg)Outcome (Clinical Score Reduction)Evidence Quality
Smith et al., 2022EAE1040% (p<0.01)Moderate
Lee et al., 2023CIA2025% (p=0.06)Low

Methodological Best Practices

  • Literature Review : Use Boolean operators (e.g., "RORγ inverse agonist" AND "TH17") in PubMed/Google Scholar. Prioritize studies with rigorous controls (e.g., isotype-matched antibodies in flow cytometry) .
  • Data Transparency : Report raw data (e.g., mean ± SD), statistical tests, and exact p-values. Avoid selective omission of non-significant results .
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies, including randomization and power analysis .

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